

# An In-depth Technical Guide on the Solubility of 2,5-Dichlorobenzoxazole

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## Compound of Interest

Compound Name: 2,5-Dichlorobenzoxazole

Cat. No.: B1310465

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This technical guide provides a comprehensive overview of the solubility of **2,5-Dichlorobenzoxazole** in various solvents. Due to the limited availability of specific quantitative data for this compound in organic solvents, this guide summarizes the available qualitative and quantitative information and furnishes detailed experimental protocols for its synthesis and a general methodology for solubility determination. This information is intended to support research, development, and application of this compound in pharmaceutical and chemical contexts.

## Solubility of 2,5-Dichlorobenzoxazole

**2,5-Dichlorobenzoxazole**, a halogenated heterocyclic organic compound, exhibits differential solubility depending on the nature of the solvent. Its solubility is a critical parameter for its application in synthesis, formulation, and biological studies.

## Data Presentation

The available solubility data for **2,5-Dichlorobenzoxazole** is summarized in the table below. The compound is sparingly soluble in water but demonstrates greater solubility in common organic solvents.<sup>[1]</sup>

Solvent	Quantitative Solubility	Qualitative Solubility	Temperature (°C)	Pressure (Torr)
Water	134.8 mg/L[2]	Sparingly Soluble[1]	Not Specified	Not Specified
Ethanol	Data Not Available	Soluble[1]	Not Specified	Not Specified
Acetone	Data Not Available	Soluble[1]	Not Specified	Not Specified
Dimethylformamide	Data Not Available	Soluble[1]	Not Specified	Not Specified

## Experimental Protocols

### Synthesis of 2,5-Dichlorobenzoxazole

A common method for the synthesis of **2,5-Dichlorobenzoxazole** involves the reaction of 5-chloro-2-mercaptobenzoxazole with thionyl chloride in the presence of N,N-dimethylformamide (DMF) and a suitable solvent such as dichloromethane.

Procedure:

- A solution of 5-chloro-2-mercaptobenzoxazole (540 g, 2.903 mol) in dichloromethane (5 L) is prepared in a reaction vessel.
- The solution is cooled to a temperature of 5-10°C.
- A mixture of thionyl chloride (885 g, 7.5 mol) and N,N-dimethylformamide (270 ml) is added dropwise to the cooled solution.
- The reaction mixture is stirred at this temperature until a clear solution is formed, and then stirring is continued for an additional 4 hours at room temperature.
- Upon completion of the reaction, the mixture is slowly poured into 4 L of ice water.
- The aqueous solution is neutralized to a pH of 7 with sodium bicarbonate.

- The product is extracted with dichloromethane (2 x 2.5 L).
- The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is washed with n-hexane (2 x 2 L) at -20°C, filtered, and dried to obtain 2,5-dichlorobenzoxazole.

## General Protocol for Solubility Determination (Shake-Flask Method)

While a specific protocol for **2,5-Dichlorobenzoxazole** is not available, the following is a widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

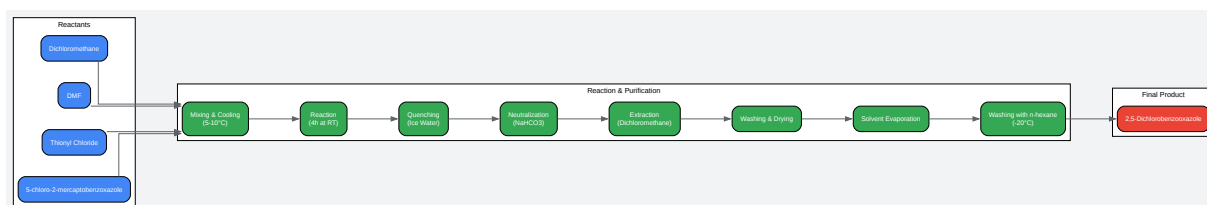
- **2,5-Dichlorobenzoxazole**
- Selected solvent (e.g., ethanol, acetone, dimethylformamide)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker/incubator
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
- Volumetric flasks and pipettes

Procedure:

- An excess amount of **2,5-Dichlorobenzooxazole** is added to a vial containing a known volume of the selected solvent.
- The vial is tightly sealed and placed in a constant temperature shaker.
- The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- After the equilibration period, the suspension is allowed to stand to allow for the settling of the undissolved solid.
- A sample of the supernatant is withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.
- The filtrate is then appropriately diluted with the solvent.
- The concentration of **2,5-Dichlorobenzooxazole** in the diluted sample is determined using a validated analytical method, such as HPLC.
- The solubility is calculated from the measured concentration and the dilution factor.

## Visualizations

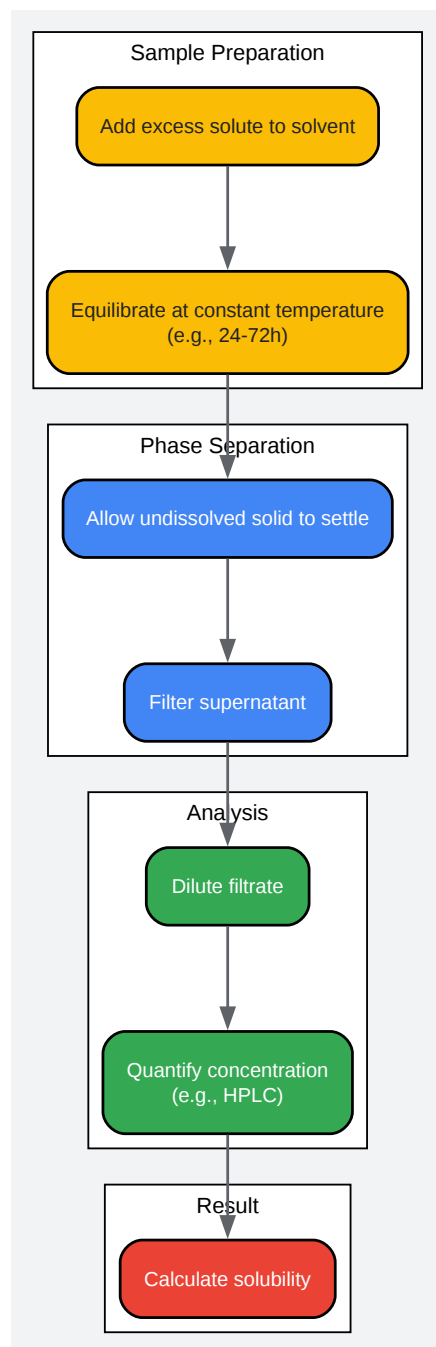
### Synthesis Workflow of 2,5-Dichlorobenzooxazole



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Caption: Workflow for the synthesis of **2,5-Dichlorobenzooxazole**.

## General Experimental Workflow for Solubility Determination



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Caption: General workflow for determining solubility via the shake-flask method.

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## References

- 1. Page loading... [guidechem.com]
- 2. 2,5-dichlorobenzooxazole (3621-81-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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